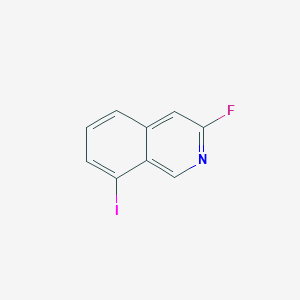

3-Fluoro-8-iodoisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FIN |

|---|---|

Molecular Weight |

273.05 g/mol |

IUPAC Name |

3-fluoro-8-iodoisoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |

InChI Key |

QVFYNUOACGUAHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 8 Iodoisoquinoline

Retrosynthetic Analysis of the 3-Fluoro-8-iodoisoquinoline Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several potential disconnection points, suggesting different synthetic strategies.

The primary disconnections for the this compound scaffold are:

C-F and C-I Bond Disconnections: This approach involves the late-stage introduction of iodine and fluorine onto a pre-formed isoquinoline (B145761) core. This strategy is often advantageous as it allows for the synthesis of a common intermediate (isoquinoline) which can then be diversified. The order of halogenation is crucial to avoid undesired side reactions and to manage the directing effects of the substituents.

Pyridine (B92270) Ring Disconnection: Classic isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be employed. organic-chemistry.org This involves disconnecting the bond between the nitrogen (N-2) and the C-1 position, or the C-4 and the adjacent phenyl ring carbon. This approach would start from a pre-functionalized benzene (B151609) ring, specifically a 2-iodophenethylamine derivative, which would already contain the iodine at the correct position. The fluorine would then be introduced either before or after the cyclization to form the isoquinoline core.

A plausible retrosynthetic pathway is outlined below. The target molecule can be simplified by the late-stage introduction of fluorine at the C-3 position of an 8-iodoisoquinoline (B3059433) precursor. This precursor, in turn, can be synthesized from an appropriately substituted 2-iodophenethylamine derivative through a cyclization reaction, a common strategy for building the isoquinoline core.

Retrosynthetic Approach:

Figure 1: A possible retrosynthetic analysis for this compound, highlighting key precursors.

Precursor Chemistry and Starting Material Functionalization

The success of the synthesis heavily relies on the preparation of key precursors. Depending on the chosen retrosynthetic route, this could be either an 8-substituted isoquinoline or a functionalized phenethylamine (B48288).

A key challenge is the introduction of the iodine atom at the C-8 position. A directed ortho-lithiation strategy has proven effective for the synthesis of related compounds like 8-fluoro-3,4-dihydroisoquinoline (B12937770). nih.govnih.gov This methodology involves using a directing group on a phenethylamine precursor to guide a strong base (like butyllithium) to deprotonate the specific ortho position, which can then be quenched with an iodine source.

Alternatively, starting with a commercially available substituted aniline, a Sandmeyer-type reaction can be used to introduce the iodine. For instance, 2-amino-3-iodotoluene could be a viable starting material, which would then be elaborated into the required phenethylamine sidechain before cyclization. The synthesis of 8-aminoquinoline (B160924) derivatives, which can serve as precursors to 8-iodoquinolines, has been well-documented and provides a template for analogous isoquinoline chemistry. mdpi.com

Direct Synthesis Approaches to the Isoquinoline Core

Constructing the core isoquinoline ring system is a fundamental step in many synthetic routes. Several named reactions are available for this purpose, with the choice depending on the available starting materials and the desired substitution pattern.

| Reaction Name | Description | Starting Materials |

| Bischler-Napieralski Reaction | An intramolecular electrophilic aromatic substitution reaction involving the cyclization of a β-phenylethylamide or a β-phenylethylcarbamate in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.org | β-Phenylethylamides |

| Pictet-Spengler Reaction | Involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (a Mannich-type reaction) to form a tetrahydroisoquinoline, which can be subsequently oxidized to the isoquinoline. organic-chemistry.org | β-Phenylethylamines and aldehydes/ketones |

| Pomeranz-Fritsch Reaction | An acid-catalyzed synthesis of isoquinoline from the reaction of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. | Benzaldehydes and 2,2-dialkoxyethylamines |

These methods allow for the assembly of the isoquinoline ring, which can then undergo further functionalization, such as the introduction of the fluorine atom at the C-3 position.

Introducing a fluorine atom regioselectively at the C-3 position of the isoquinoline ring is a non-trivial synthetic step. The electronic properties of the pyridine ring in isoquinoline typically direct electrophilic attack to the C-5 and C-8 positions and nucleophilic attack to the C-1 position. Therefore, specialized methods are required to achieve C-3 fluorination.

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical electrophilic fluorinating agents. wikipedia.org Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available electrophilic fluorinating agent known for its stability, safety, and effectiveness. wikipedia.orgref.ac.uk

While direct electrophilic fluorination of the isoquinoline ring might not favor the C-3 position due to the ring's inherent electronics, the reactivity can be altered by modifying the substrate or reaction conditions. For electron-rich systems, Selectfluor can be a highly effective reagent. nih.gov The mechanism is thought to proceed through either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrate. wikipedia.org

Nucleophilic fluorination offers an alternative pathway, but it is challenging due to the low nucleophilicity and high basicity of the fluoride (B91410) ion. princeton.edu This approach typically requires the C-3 position to be activated with a good leaving group or the use of transition-metal catalysis. ucla.edu

Recent advances have focused on radical-based methods and photoredox catalysis to overcome the limitations of traditional nucleophilic fluorination. princeton.edunih.gov For azaarenes like quinolines and isoquinolines, a novel concept involving a concerted fluoride-electron-proton transfer has been proposed to avoid the formation of high-energy intermediates, enabling the nucleophilic C-H fluorination of these electron-deficient systems. nih.gov

A particularly innovative and effective method for introducing fluorine at the C-3 position of isoquinolines is through a formal meta-C–H fluorination strategy. nih.govacs.org The C-3 position is meta relative to the ring nitrogen, a position that is notoriously difficult to functionalize directly.

This strategy involves a temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for selective functionalization. nih.govresearchgate.net The general process is as follows:

Dearomatization: The isoquinoline is reacted to form a dearomatized intermediate, such as an oxazinoazaarene. nih.gov This step temporarily breaks the aromaticity of the pyridine ring.

Fluorination: The dearomatized intermediate is then subjected to electrophilic fluorination, typically using Selectfluor. The fluorination occurs at a specific position on the non-aromatic ring, which corresponds to the C-3 position of the original isoquinoline. nih.govacs.org

Rearomatization: The fluorinated intermediate is then treated with acid to induce rearomatization, which re-forms the aromatic pyridine ring and eliminates a leaving group, yielding the desired 3-fluoroisoquinoline (B1619788). researchgate.net

This dearomatization-rearomatization sequence provides a powerful tool for achieving otherwise difficult C-H functionalizations on heterocyclic systems. nih.govresearchgate.net It has been successfully applied to the formal meta-C–H fluorination of both pyridines and isoquinolines in moderate to good yields. nih.govacs.org

Strategies for Introducing Iodine at the C-8 Position

Electrophilic aromatic substitution is a primary method for the iodination of arenes and heterocycles. N-Iodosuccinimide (NIS) is a widely used, solid, and relatively safe source of electrophilic iodine. organic-chemistry.org For the iodination of isoquinolines, which are relatively electron-deficient heterocycles, an acid catalyst is typically required to activate the NIS and enhance its electrophilicity. researchgate.net

Research has shown that the combination of NIS with a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA), is effective for the iodination of the isoquinoline ring system. researchgate.netorganic-chemistry.org The acid serves a dual purpose: it protonates the nitrogen atom of the isoquinoline, which deactivates the ring towards electrophilic attack but can influence the regioselectivity, and it activates the N-I bond of NIS, generating a more potent iodinating species, possibly iodine trifluoroacetate. researchgate.netorganic-chemistry.org While studies on unsubstituted isoquinoline show a high regioselectivity for the C-5 position under these conditions, the directing effects of the C-3 fluoro substituent would be crucial in guiding the iodine to the C-8 position in the target synthesis. researchgate.net The electron-withdrawing nature of the fluorine atom would further deactivate the ring, necessitating robust reaction conditions.

Table 1: Conditions for NIS-Mediated Aromatic Iodination

| Reagent System | Catalyst/Acid | Substrate Type | Key Features |

|---|---|---|---|

| NIS | Trifluoroacetic acid (TFA) | Electron-rich aromatics | Mild conditions, short reaction times, high yields. organic-chemistry.org |

| NIS | Trifluoromethanesulfonic acid (TfOH) | Deactivated aromatics (e.g., Isoquinoline) | High acidity required for activation; regioselectivity is a key consideration. researchgate.net |

| NIS | Iron(III) triflimide | Wide range of arenes | Utilizes a powerful Lewis acid for NIS activation under mild conditions. organic-chemistry.org |

Oxidative iodination provides an alternative to using pre-formed electrophilic iodine reagents like NIS. In this approach, a simple and inexpensive iodide salt, such as sodium iodide (NaI), is oxidized in situ to generate a reactive iodinating species. mdpi.com A common and effective oxidant for this purpose is meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

This method involves the reaction of the substrate with NaI in the presence of mCPBA. The oxidant converts the nucleophilic iodide ion (I⁻) into an electrophilic iodine species (e.g., I⁺ or a related equivalent), which then undergoes electrophilic substitution with the aromatic ring. This protocol has been successfully applied to the iodination of various heterocyclic systems, including pyrrolo[2,1-a]isoquinolines. researchgate.net The application of this system to a 3-fluoroisoquinoline substrate would be a viable strategy for introducing the C-8 iodine atom.

Table 2: Example of Oxidative Iodination System

| Iodine Source | Oxidant | Substrate Class | Potential Advantages |

|---|---|---|---|

| Sodium Iodide (NaI) | meta-Chloroperoxybenzoic acid (mCPBA) | Heterocycles (e.g., Pyrrolo[2,1-a]isoquinolines) | Utilizes inexpensive and readily available reagents. researchgate.net |

| Potassium Iodide (KI) | Dimethyl sulfoxide (B87167) (DMSO) / H⁺ | Arenes and heteroarenes | Mild system where DMSO acts as the oxidant. researchgate.net |

Direct C-H functionalization represents a modern and atom-economical approach to forming carbon-iodine bonds, avoiding the need for pre-functionalized starting materials. researchgate.net These methods can proceed through various mechanisms, including metal-catalyzed and radical-based pathways.

Palladium-catalyzed C-H iodination has been demonstrated for the diastereoselective iodination of substrates bearing oxazoline (B21484) auxiliaries. mdpi.com Such methods often rely on a directing group to achieve high regioselectivity, which could be a powerful strategy if a suitable directing group were incorporated into the isoquinoline precursor.

Additionally, radical-based direct C-H iodination protocols have been developed for various nitrogen heterocycles, including quinolines. researchgate.net These reactions can provide access to iodo-substituted heterocycles that might be difficult to obtain through traditional electrophilic substitution. The specific regiochemical outcome would depend on the reaction conditions and the electronic properties of the 3-fluoroisoquinoline substrate.

Sequential Halogenation Protocols

A logical approach to synthesizing this compound is through the sequential introduction of the halogen atoms. This strategy involves performing two distinct halogenation reactions in a specific order. For example, one could envision a process starting with isoquinoline itself, first performing a regioselective iodination to yield 8-iodoisoquinoline, followed by a fluorination step at the C-3 position. Conversely, one could begin with a 3-fluoroisoquinoline precursor and subsequently introduce the iodine at the C-8 position using one of the methods described in section 2.3.2.

An alternative pathway involves starting with a di-substituted precursor, such as a dibromoisoquinoline, and selectively transforming each bromine atom. For instance, a process analogous to the synthesis of 4-fluoroisoquinoline (B1268607) could be adapted. quickcompany.in This might involve:

Starting with 3,8-dibromoisoquinoline.

Selectively converting the C-8 bromine to iodine, possibly through a metal-halogen exchange followed by quenching with an iodine source.

Converting the C-3 bromine to a fluorine atom, which could be achieved through a multi-step sequence such as ammonolysis to form an amino group, followed by diazotization and a Balz-Schiemann reaction. quickcompany.in

Cyclization Reactions for Isoquinoline Ring Formation

Instead of functionalizing a pre-existing isoquinoline ring, an alternative and powerful strategy is to construct the this compound ring from acyclic precursors that already contain the necessary substituents or functional groups that can be easily converted to them.

One prominent method is based on directed ortho-lithiation. A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described based on this reaction, which highlights a viable route to functionalizing the 8-position with fluorine. nih.govnih.govresearchgate.net A similar strategy could be envisioned starting with an ortho-iodo precursor to build the 8-iodoisoquinoline core.

Transition metal-catalyzed reactions offer numerous pathways. For instance, a palladium-catalyzed coupling of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization, is a known method for producing isoquinolines. organic-chemistry.org By starting with an appropriately substituted 2-iodo-6-fluorobenzaldehyde, one could construct the desired isoquinoline ring. Similarly, rhodium(III)-catalyzed C-H activation and annulation of arylhydrazines or oximes with alkynes provides a direct route to the isoquinoline core. organic-chemistry.orgrsc.org

Classic named reactions in heterocycle synthesis, such as the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamide, are also applicable. organic-chemistry.org Starting with a 2-(2-fluoro-6-iodophenyl)ethanamine derivative would lead directly to the target ring system.

Table 3: Comparison of Cyclization Strategies for Isoquinoline Synthesis

| Method | Key Precursors | Catalyst/Reagent | Primary Advantage |

|---|---|---|---|

| Bischler-Napieralski Reaction | β-Phenylethylamide | P₂O₅, POCl₃, or Tf₂O | Classic, reliable method for dihydroisoquinolines. organic-chemistry.org |

| Directed ortho-Lithiation | N-Pivaloyl-2-fluorophenethylamine | Butyllithium (BuLi), DMF | Excellent regiocontrol for substitution ortho to the directing group. nih.govnih.gov |

| Palladium/Copper Catalysis | o-Iodobenzaldehyde, Terminal alkyne | Pd(II), Cu(I) | Good yields and tolerance for various functional groups. organic-chemistry.org |

| Rhodium Catalysis | Arylhydrazine or Oxime, Alkyne | [Cp*RhCl₂]₂ | Direct C-H activation, high atom economy. organic-chemistry.orgrsc.org |

Indirect Synthesis Approaches through Derivatization of Halogenated Isoquinoline Precursors

This strategy relies on the chemical modification of a more readily accessible, halogenated isoquinoline precursor. A prime example would be starting with 3,8-dibromoisoquinoline or 3,8-dichloroisoquinoline. The differential reactivity of the halogen atoms at the C-3 and C-8 positions, or the use of selective reaction conditions, allows for their stepwise conversion.

For instance, starting with 4-bromoisoquinoline, a known synthetic route involves ammonolysis to replace the bromine with an amino group, followed by diazotization with fluoroboric acid and subsequent decomposition of the diazonium salt to introduce the fluorine atom. quickcompany.in A similar sequence could be applied to a 3-bromo-8-iodoisoquinoline intermediate. The C-Br bond is generally more susceptible to nucleophilic substitution and certain coupling reactions than the C-I bond, and this difference in reactivity can be exploited to achieve selective transformations. This approach offers flexibility, as it allows for the late-stage introduction of the fluoro and iodo groups, which can be advantageous in complex total synthesis projects.

Directed Ortho-Lithiation Followed by Halogenation

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netnih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. researchgate.netnih.gov In the context of synthesizing this compound, the nitrogen atom within the isoquinoline ring can act as a DMG, directing lithiation to the C-8 position. The presence of a fluorine atom at the C-3 position can influence the acidity of the ring protons, potentially impacting the regioselectivity of the lithiation.

A plausible synthetic route commences with 3-fluoroisoquinoline as the starting material. Treatment of 3-fluoroisoquinoline with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C) would be expected to generate the 8-lithio-3-fluoroisoquinoline intermediate. ethz.chnih.gov The low temperature is crucial to prevent side reactions and ensure kinetic control of the deprotonation. wikipedia.org Subsequent quenching of this organolithium intermediate with an iodine electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, would then introduce the iodine atom at the 8-position, yielding the desired this compound. commonorganicchemistry.com

A similar strategy has been successfully employed in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, where the nitrogen atom directs lithiation to the C-8 position. nih.govnih.govresearchgate.net This precedent strongly supports the feasibility of applying this methodology to 3-fluoroisoquinoline.

Table 1: Reaction Conditions for Directed Ortho-Lithiation and Iodination

| Parameter | Condition | Rationale |

| Starting Material | 3-Fluoroisoquinoline | Precursor with the required fluorine substituent. |

| Base | n-Butyllithium (n-BuLi) or LDA | Strong, non-nucleophilic bases for efficient deprotonation. ethz.ch |

| Solvent | Tetrahydrofuran (THF) | Aprotic, polar solvent that solubilizes the organolithium intermediate. ethz.ch |

| Temperature | -78 °C | Minimizes side reactions and promotes kinetic control. wikipedia.org |

| Iodinating Agent | Molecular Iodine (I₂) | Common and effective electrophile for iodination of organolithiums. commonorganicchemistry.com |

Functional Group Interconversions on Pre-existing Halogenated Isoquinolines

An alternative approach to this compound involves the modification of an already halogenated isoquinoline scaffold. This can be achieved through halogen exchange reactions or by introducing the fluorine atom at a later stage of the synthesis.

One potential strategy is a Finkelstein-type reaction, which involves the conversion of an aryl chloride or bromide to an aryl iodide. manac-inc.co.jp For instance, if 3-fluoro-8-bromoisoquinoline were available, it could potentially be converted to the desired iodo-derivative by treatment with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. This reaction is often driven by the precipitation of the less soluble sodium or potassium bromide. manac-inc.co.jp

Another powerful set of reactions for functional group interconversion are palladium-catalyzed cross-coupling reactions. While typically used for C-C, C-N, or C-O bond formation, modifications of these methods can be envisioned for halogen exchange. For example, a palladium-catalyzed reaction could potentially be developed to convert a more readily available 8-bromo or 8-triflate derivative into the 8-iodo compound.

Furthermore, the fluorine atom could be introduced onto an 8-iodoisoquinoline precursor. For example, starting with 3-chloro-8-iodoisoquinoline, a nucleophilic aromatic substitution (SNAr) reaction could be attempted to replace the chlorine with fluorine using a fluoride source like potassium fluoride. The success of such a reaction would depend on the relative reactivity of the C-3 and C-8 positions and the specific reaction conditions employed.

Optimization of Reaction Conditions for Synthesis Efficiency

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is paramount. This involves the selection of appropriate catalysts, ligands, solvents, and temperature, as well as considering advanced techniques like microwave-assisted synthesis.

Catalyst Systems and Ligand Effects

For synthetic routes involving palladium-catalyzed reactions, the choice of the catalyst and ligand is critical. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov For instance, in a potential Buchwald-Hartwig amination or Suzuki coupling to build a more complex precursor to the target molecule, sterically hindered and electron-rich phosphine (B1218219) ligands like XPhos or DavePhos have been shown to be highly effective. nih.govacs.org

In the context of a direct C-H iodination approach, palladium catalysts can also be employed. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common precursor for such transformations. nih.gov The ligand can direct the C-H activation to a specific position. For the synthesis of this compound, the isoquinoline nitrogen itself can act as a directing group for a palladium catalyst, guiding the iodination to the C-8 position. nih.gov

Solvent Systems and Temperature Control

The choice of solvent can significantly impact the outcome of a reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. For directed ortho-lithiation, ethereal solvents like THF or diethyl ether are commonly used as they effectively solvate the organolithium species. ethz.ch Temperature control is equally critical. Lithiation reactions are typically conducted at very low temperatures (-78 °C) to ensure regioselectivity and prevent decomposition of the organometallic intermediate. wikipedia.org Subsequent warming to room temperature is often required for the reaction with the electrophile to proceed to completion.

Table 2: Solvent and Temperature Considerations for Synthesis

| Synthetic Step | Solvent System | Temperature Profile | Purpose |

| Directed Ortho-Lithiation | Tetrahydrofuran (THF) | -78 °C | Solubilization of reagents, stabilization of the lithiated intermediate. ethz.ch |

| Halogenation (Iodination) | Tetrahydrofuran (THF) | -78 °C to Room Temperature | Introduction of the iodine atom. |

| Pd-Catalyzed Cross-Coupling | Toluene, Dioxane, or DMF | 80 - 150 °C | To achieve efficient catalytic turnover. organic-chemistry.orgorganic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.gov This technique has been successfully applied to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, on heterocyclic scaffolds like quinolines and isoquinolines. researchgate.netorganic-chemistry.orgnih.govdurham.ac.uknih.gov

The application of microwave heating to the synthesis of this compound could be particularly beneficial for steps requiring elevated temperatures, such as palladium-catalyzed functional group interconversions. The rapid and uniform heating provided by microwaves can help to overcome activation barriers and minimize the formation of byproducts that may occur under prolonged conventional heating. nih.gov For example, a microwave-assisted Suzuki coupling of a borylated 3-fluoroisoquinoline with an iodine source, or a Buchwald-Hartwig type amination followed by a Sandmeyer reaction, could be significantly expedited.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower to moderate | Often higher nih.gov |

| Side Reactions | More prevalent | Reduced nih.gov |

| Temperature Control | Less precise | Precise and uniform |

Reactivity and Transformations of 3 Fluoro 8 Iodoisoquinoline

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. For 3-fluoro-8-iodoisoquinoline, palladium-catalyzed reactions are particularly prominent, leveraging the high reactivity of the aryl iodide moiety.

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of transformations under generally mild conditions with high functional group tolerance. cnr.it The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org In the case of this compound, the oxidative addition occurs preferentially at the more labile carbon-iodine bond over the stronger carbon-fluorine bond. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. libretexts.orgfishersci.es The reaction is effective for a broad range of substrates, including heteroaromatic halides like isoquinolines. mit.edunih.gov The coupling of this compound with various aryl or vinyl boronic acids selectively yields 3-fluoro-8-arylisoquinolines or 3-fluoro-8-vinylisoquinolines, respectively. The choice of catalyst, ligand, and base is crucial for achieving high yields. mit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 90 | 92 |

| Pyridine-3-boronic Acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 88 |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 80 | 85 |

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgresearchgate.net The reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. researchgate.net For this compound, the reaction with a terminal alkyne selectively produces a 3-fluoro-8-alkynylisoquinoline derivative. The copper(I) salt activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Coupling Partner | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | 94 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 91 |

| 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Triethylamine | Acetonitrile | 80 | 89 |

| Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 65 | 92 |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netchemie-brunschwig.ch The reaction typically requires a palladium catalyst and a base, and it shows a high tolerance for various functional groups. researchgate.net The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would proceed at the C8 position to yield a C8-alkenylated isoquinoline (B145761) derivative. The reaction generally favors the formation of the trans-isomer of the product alkene. researchgate.net The reaction has been demonstrated on related substrates like 5-bromoisoquinoline. mdpi.comresearchgate.net

Table 3: Representative Conditions for Heck Reaction of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Triethylamine | DMF | 100 | 85 |

| n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMA | 120 | 90 |

| Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 82 |

| 1-Octene | Herrmann's Catalyst (1) | - | Cs₂CO₃ | NMP | 120 | 78 |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. organic-chemistry.org This reaction is known for its high reactivity, selectivity, and functional group tolerance, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. chemie-brunschwig.ch The reaction of this compound with an organozinc reagent (R-ZnX) would furnish the corresponding 8-substituted isoquinoline. Organozinc reagents are typically prepared from the corresponding organohalide or can be generated in situ. organic-chemistry.org

Table 4: Representative Conditions for Negishi Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 88 |

| Ethylzinc iodide | Pd₂(dba)₃ (2) | XPhos (4) | - | DMA | 80 | 80 |

| Vinylzinc bromide | Pd(P(t-Bu)₃)₂ (3) | - | - | THF | 50 | 85 |

| Propargylzinc bromide | PdCl₂(dppf) (3) | - | - | DMF | 70 | 79 |

The Stille coupling involves the reaction between an organohalide and an organostannane (organotin) reagent, catalyzed by palladium. researchgate.netuwindsor.ca A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups, often eliminating the need for protecting groups. researchgate.net The reaction of this compound with an organostannane, such as a vinyl-, aryl-, or alkynylstannane, would selectively yield the corresponding 8-substituted product. The reaction often benefits from the addition of copper(I) salts or the use of specific ligands to accelerate the coupling. researchgate.net

Table 5: Representative Conditions for Stille Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 91 |

| Trimethyl(phenyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI | DMF | 90 | 87 |

| Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (5) | - | LiCl | Dioxane | 100 | 89 |

| Tributyl(2-thienyl)stannane | Pd(OAc)₂ (3) | P(furyl)₃ (6) | - | NMP | 100 | 85 |

Palladium-Catalyzed Reactions

Buchwald–Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds. libretexts.org In the context of this compound, this reaction can be selectively applied to the C-I bond. The synthesis of various 8-aminoisoquinoline (B1282671) derivatives has been documented through the reaction of 8-bromoisoquinoline (B29762) with different amines under Buchwald-Hartwig conditions, suggesting a similar reactivity pattern for the iodo-analogue. nih.gov The choice of phosphine (B1218219) ligands is crucial in these reactions, with bulky, electron-rich ligands often promoting higher catalytic activity. libretexts.orgacs.org The reaction typically involves a palladium(0) catalyst that undergoes oxidative addition to the aryl-iodide bond, followed by coordination of the amine and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

Recent advancements have focused on developing milder and more homogeneous reaction conditions for Buchwald-Hartwig aminations, for example, by using soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with ligands such as XantPhos. chemrxiv.org These conditions can be advantageous for substrates with sensitive functional groups. chemrxiv.org The site-selectivity of Buchwald-Hartwig reactions on dihalogenated arenes can also be influenced by the choice of ligand and base, allowing for controlled functionalization at a specific position. incatt.nl

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation and copper-catalyzed trifluoromethylation, offer an alternative to palladium-based methods for the functionalization of this compound. The Ullmann reaction, which typically requires higher temperatures than Buchwald-Hartwig amination, can be used to form C-N bonds by reacting 8-haloisoquinolines with amines in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base. nih.gov

Copper-catalyzed trifluoromethylation of iodo-substituted heterocycles, including isoquinolines, has also been reported. nih.gov This reaction typically involves a copper(I) source, a ligand such as phenanthroline, and a trifluoromethylating agent. nih.gov Additionally, copper-catalyzed cross-dimerization reactions of arenes have been developed, which could potentially be applied to this compound for the synthesis of biaryl compounds. nih.gov

Iron- and Cobalt-Catalyzed Reactions

Iron and cobalt catalysts have emerged as more economical and environmentally benign alternatives to precious metals like palladium for cross-coupling reactions. uni-muenchen.dethieme-connect.de Iron-catalyzed cross-coupling reactions have been successfully employed for the reaction of aryl halides with organomagnesium (Grignard) reagents. thieme-connect.comresearchgate.net The addition of ligands like isoquinoline has been shown to accelerate these reactions. thieme-connect.com

Cobalt-catalyzed cross-coupling reactions have also demonstrated utility in forming C-C bonds. uni-muenchen.dethieme-connect.de For instance, cobalt-catalyzed couplings of aryl and benzylmagnesium reagents have been known for a long time. uni-muenchen.de More recently, cobalt-catalyzed Suzuki-Miyaura type couplings have been developed, expanding the toolkit for carbon-carbon bond formation. acs.org These first-row transition metals offer unique reactivity profiles and can sometimes provide complementary selectivity to palladium catalysts. nih.gov

Regioselectivity and Site-Selectivity in Cross-Coupling Reactions

The presence of two different halogen atoms on the isoquinoline core of this compound raises the question of regioselectivity in cross-coupling reactions. The general reactivity trend for oxidative addition in palladium-catalyzed cross-couplings is C–I > C–Br > C–Cl > C–F, which is primarily governed by the carbon-halogen bond dissociation energies. nih.gov This inherent difference in reactivity allows for selective functionalization at the C-8 position (C-I bond) while leaving the C-3 position (C-F bond) intact.

The significant difference in the reactivity of the C-I and C-F bonds is the primary determinant of site-selectivity in cross-coupling reactions of this compound. nih.gov The C-I bond is considerably weaker and more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) compared to the strong C-F bond. nih.gov This allows for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, to occur selectively at the C-8 position. rsc.org The C-F bond typically remains unreactive under these conditions, providing a handle for subsequent transformations if desired.

While the halogen identity is the dominant factor, electronic and steric effects also play a role in modulating the reactivity of the reaction sites. The electronic nature of the isoquinoline ring system influences the electrophilicity of the carbon atoms attached to the halogens. nih.govbaranlab.org The nitrogen atom in the isoquinoline ring withdraws electron density, activating the ring towards nucleophilic attack and influencing the oxidative addition step in cross-coupling reactions. baranlab.org

Steric hindrance around the reaction site can also affect the rate and outcome of cross-coupling reactions. nih.govchemrxiv.org Bulky ligands on the metal catalyst or bulky substituents on the coupling partners can influence which site is more accessible for reaction. acs.orgnih.gov In the case of this compound, the steric environment around the C-8 position may influence the choice of catalyst and coupling partner for optimal reaction efficiency.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C-3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The isoquinoline ring is an electron-deficient aromatic system, which facilitates the attack of nucleophiles. masterorganicchemistry.com The fluorine atom, being highly electronegative, further activates the C-3 position for nucleophilic attack. masterorganicchemistry.com

SNAr reactions on fluorinated heterocycles can proceed via a stepwise addition-elimination mechanism, involving the formation of a Meisenheimer intermediate, or through a concerted mechanism. chemrxiv.orgacs.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410). mdpi.comresearchgate.net For example, the reaction of 8-fluoro-3,4-dihydroisoquinoline (B12937770) with cyclic amines results in a fluorine-amine exchange. mdpi.comresearchgate.net The regioselectivity of SNAr reactions on polyhalogenated heterocycles is governed by the stability of the anionic intermediate, with the attack generally favored at the most electron-deficient position that can best stabilize the resulting negative charge. chemrxiv.orgjuniperpublishers.com In this compound, the C-3 position is activated by the adjacent nitrogen atom, making it a prime site for SNAr reactions. rsc.orgrsc.org

Displacement of Fluorine at C-3 by Heteroatom Nucleophiles (O-, S-, N-nucleophiles)

The fluorine atom at the C-3 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. Consequently, the C-3 fluorine can be readily displaced by a range of oxygen, sulfur, and nitrogen-based nucleophiles. rsc.org

Studies on related 3-fluoroisoquinoline (B1619788) systems demonstrate that this position is highly susceptible to substitution. rsc.org For instance, reactions with various heteroatom nucleophiles proceed efficiently in polar solvents, leading to a diverse array of 3-substituted isoquinoline derivatives. rsc.org This transformation provides a powerful method for introducing functional diversity at the C-3 position.

Table 1: Representative SNAr Reactions at the C-3 Position of 3-Fluoroisoquinoline Analogues

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| O-nucleophile | Sodium Methoxide (NaOMe) | 3-Methoxyisoquinoline |

| S-nucleophile | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)isoquinoline |

| N-nucleophile | Morpholine | 3-Morpholinoisoquinoline |

This table is illustrative of the types of transformations possible at the C-3 position based on the known reactivity of 3-fluoroisoquinolines. rsc.org

Displacement of Iodine at C-8 by Various Nucleophiles

In contrast to the activated fluorine at C-3, the iodine atom at C-8 is not readily displaced by traditional SNAr mechanisms. Its substitution typically requires transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is well-suited for oxidative addition to low-valent metal catalysts, such as palladium or copper complexes. This enables a wide range of transformations, including Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-8 position.

While direct nucleophilic displacement of the C-8 iodine is uncommon, its conversion to an organometallic species, for example via lithium-halogen exchange, can be followed by reaction with various electrophiles.

Regiochemical Control in SNAr Processes

The regiochemical outcome of nucleophilic aromatic substitution on this compound is decisively controlled by the electronic structure of the isoquinoline ring. The ring nitrogen atom exerts a strong electron-withdrawing effect, which is most pronounced at the α (C-1) and γ (C-3) positions. This effect stabilizes the anionic σ-complex (Meisenheimer intermediate) that is formed during an SNAr reaction. researchgate.net

When a nucleophile attacks the C-3 position, the resulting negative charge is effectively delocalized by the nitrogen atom. Conversely, attack at the C-8 position does not benefit from such stabilization. Furthermore, fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates its cleavage. Therefore, nucleophilic attack occurs preferentially at the C-3 position, leading to the selective displacement of the fluorine atom over the iodine atom under SNAr conditions.

Functionalization of the Isoquinoline Core

Beyond the substitution of its halogen atoms, the this compound core can be modified through several other synthetic strategies, including C-H activation and reactions with organometallic reagents.

C-H Activation and Direct Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocyclic compounds. rsc.orgnih.govnih.gov For the isoquinoline scaffold, directing group strategies are often employed to achieve regioselective C-H functionalization. acs.orgresearchgate.net The nitrogen atom of the isoquinoline ring can itself act as a directing group, facilitating functionalization at the C-8 position via the formation of a stable five-membered metallacycle with catalysts based on rhodium, iridium, or palladium. acs.org

Furthermore, direct C-H arylation and alkenylation reactions have been developed for various positions on the quinoline (B57606) and isoquinoline rings, often requiring specific catalysts and reaction conditions to control regioselectivity. nih.govnih.gov These methods offer an atom-economical approach to introduce new substituents without pre-functionalization, complementing the reactivity offered by the existing halogen atoms.

Table 2: Potential C-H Functionalization Sites on the Isoquinoline Core

| Position | Method | Catalyst Type (Example) | Reference |

|---|---|---|---|

| C-8 | Directed C-H Alkenylation | Rh(III) | acs.org |

| C-1 | Oxidative Cross-Coupling | Rh(III) | rsc.org |

| C-4 | C-H Functionalization | Rh(III) | acs.org |

| C-5 | Direct C-H Arylation | Palladium | nih.gov |

This table highlights common C-H activation strategies applicable to the isoquinoline skeleton.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles and strong bases that can react with the isoquinoline core in several ways. libretexts.orglibretexts.org A primary mode of reaction is the nucleophilic addition to the electrophilic C-1 position of the imine-like C=N bond. mdpi.comresearchgate.net This reaction, often performed on N-alkylated isoquinolinium salts, leads to the formation of 1-substituted-1,2-dihydroisoquinolines. mdpi.comresearchgate.net

Another significant reaction pathway, particularly with organolithium reagents, is halogen-metal exchange. The carbon-iodine bond at C-8 is more susceptible to this exchange than the stronger carbon-fluorine bond at C-3. This regioselective exchange would generate an 8-lithioisoquinoline species, which can then be trapped with a variety of electrophiles to introduce new functional groups specifically at the C-8 position.

Halogen-Amine Exchange Reactions

The displacement of a halogen atom by an amine is a crucial transformation in medicinal chemistry. In this compound, the activated fluorine at C-3 is particularly susceptible to this type of nucleophilic substitution. mdpi.com Heating the substrate with a primary or secondary amine, often in a polar solvent, can lead to the corresponding 3-aminoisoquinoline derivative. mdpi.com

For the less reactive C-8 iodine, direct displacement by an amine is not feasible. However, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an effective route to forge a C-N bond at this position. This reaction typically employs a palladium catalyst with a specialized ligand to couple the 8-iodo-substituted ring with an amine.

Subsequent Derivatization of Substituted Isoquinolines

The presence of both a fluorine and an iodine atom on the isoquinoline ring system opens up multiple avenues for subsequent chemical transformations. The reactivity of the C-F bond at the 3-position and the C-I bond at the 8-position can be selectively exploited to introduce new functional groups, leading to the generation of complex molecules with potential applications in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution at the C-3 Position:

The fluorine atom at the C-3 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system. Various nucleophiles can be employed to displace the fluoride ion, leading to the formation of 3-substituted isoquinoline derivatives.

Research on related fluorinated isoquinolines has demonstrated that heteroatom nucleophiles are effective for such transformations. rsc.org For instance, treatment of 1-fluoroalkyl-3-fluoroisoquinolines with various nucleophiles results in the substitution of the C-3 fluorine. rsc.org This suggests that this compound would readily react with a range of nucleophiles.

A study on 8-fluoro-3,4-dihydroisoquinoline, a related scaffold, has shown that the fluorine atom can be displaced by cyclic amines in a fluorine-amine exchange reaction. mdpi.comresearchgate.net This transformation highlights the utility of SNAr reactions for introducing nitrogen-based substituents.

| Nucleophile | Product | Reaction Type | Reference |

| Cyclic Amines | 3-(Cyclic amino)-8-iodoisoquinoline | Nucleophilic Aromatic Substitution | mdpi.comresearchgate.net |

| Heteroatom Nucleophiles | 3-Substituted-8-iodoisoquinoline | Nucleophilic Aromatic Substitution | rsc.org |

Cross-Coupling Reactions at the C-8 Position:

The iodine atom at the C-8 position is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, and other functional groups.

Commonly employed cross-coupling reactions for aryl iodides include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. baranlab.orgacs.org The versatility of these methods allows for the synthesis of a vast library of 8-substituted-3-fluoroisoquinoline derivatives.

For example, the derivatization of 4-halogenated isoquinolines through Suzuki, Sonogashira, and Stille couplings has been reported to proceed efficiently, underscoring the utility of halogenated isoquinolines as synthetic intermediates. acs.org Similarly, cross-coupling reactions have been successfully applied to other halogenated isoquinoline systems. rsc.org

| Coupling Reaction | Reactant | Product | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Arylboronic acid/ester | 3-Fluoro-8-arylisoquinoline | Pd catalyst, phosphine ligand, base | acs.org |

| Sonogashira | Terminal alkyne | 3-Fluoro-8-alkynylisoquinoline | Pd catalyst, Cu(I) co-catalyst, base | acs.org |

| Heck | Alkene | 3-Fluoro-8-alkenylisoquinoline | Pd catalyst, base | rsc.org |

| Buchwald-Hartwig | Amine/Amide | 3-Fluoro-8-amino/amidoisoquinoline | Pd catalyst, phosphine ligand, base | rsc.org |

| Stille | Organostannane | 3-Fluoro-8-organoisoquinoline | Pd catalyst | acs.org |

The sequential application of nucleophilic substitution at the C-3 position followed by a cross-coupling reaction at the C-8 position (or vice versa) provides a powerful strategy for the synthesis of highly functionalized and diverse isoquinoline libraries. The differential reactivity of the C-F and C-I bonds allows for a controlled and stepwise introduction of various substituents, making this compound a highly valuable and versatile building block in synthetic organic chemistry.

Applications in Advanced Organic Synthesis

As a Strategic Building Block for Complex Polyheterocyclic Systemsrsc.orgnih.govresearchgate.netrsc.org

The construction of fused ring systems, or polyheterocycles, is a central theme in medicinal chemistry and materials science, as these structures often exhibit unique biological activities and physical properties. pkusz.edu.cnopenmedicinalchemistryjournal.com 3-Fluoro-8-iodoisoquinoline is an ideal precursor for creating such complex scaffolds due to its capacity for programmed, site-selective modifications.

Annulation, the process of building a new ring onto an existing one, can be efficiently achieved using this compound. The differential reactivity of the C8-I and C3-F bonds is key to this strategy. The carbon-iodine bond is highly susceptible to transformation via transition-metal-catalyzed cross-coupling reactions, while the carbon-fluorine bond is more prone to nucleophilic aromatic substitution (SNA_r).

A typical strategy involves a two-step sequence:

Initial Cross-Coupling: The iodine at the C8 position can be selectively reacted using palladium-catalyzed methods like Suzuki or Sonogashira couplings to introduce a side chain. This side chain is designed to contain a nucleophilic or reactive group.

Intramolecular Cyclization: In a subsequent step, the installed side chain undergoes an intramolecular cyclization by reacting with the C3 position, displacing the fluoride (B91410) to form a new fused ring. This annulation cascade provides a direct route to complex polyheterocyclic systems, such as indolo[2,1-a]isoquinolines and other related frameworks. pkusz.edu.cn

This stepwise approach allows for the controlled assembly of intricate molecular designs that would be challenging to access through other methods.

The true synthetic power of this compound lies in its utility for creating isoquinoline (B145761) cores with diverse substituents at multiple positions. The distinct reactivity of the two halogen atoms enables orthogonal chemistry, where one position can be modified without affecting the other, allowing for the introduction of a wide range of functional groups. rsc.orgrsc.org

Reactions at the C8-Position (Iodine): The C-I bond is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through well-established transition metal-catalyzed cross-coupling reactions.

Reactions at the C3-Position (Fluorine): The fluorine atom at C3, an electron-deficient position, is activated towards nucleophilic aromatic substitution (SNA_r). rsc.orgrsc.org This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.

The table below summarizes the potential transformations for creating diversely functionalized isoquinolines from this precursor.

| Position | Bond | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

| C8 | C-I | Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Aryl, vinyl |

| C8 | C-I | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl |

| C8 | C-I | Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |

| C8 | C-I | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino |

| C3 | C-F | Nucleophilic Aromatic Substitution (SNA_r) | Alkoxides (e.g., NaOMe) | Methoxy |

| C3 | C-F | Nucleophilic Aromatic Substitution (SNA_r) | Amines (e.g., R₂NH) | Disubstituted Amino |

| C3 | C-F | Nucleophilic Aromatic Substitution (SNA_r) | Thiols (e.g., NaSPh) | Phenylthio |

By combining these selective reactions, a vast chemical space of polysubstituted isoquinolines can be explored, making this compound a privileged scaffold for building libraries of compounds in drug discovery. rsc.org

Precursors for Isotopic Labeling in Research

The introduction of positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹²³I) radionuclides into biologically active molecules is essential for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This compound is a strategic precursor for the synthesis of such radiolabeled compounds.

PET imaging is a powerful tool in clinical diagnostics and biomedical research, with Fluorine-18 (¹⁸F) being the most widely used radionuclide due to its favorable decay properties. nih.gov However, the radiofluorination of non-activated aromatic rings presents a significant synthetic challenge. google.com

The C8-iodine atom of this compound makes it an ideal starting material for preparing diaryliodonium salt precursors. nih.gov These hypervalent iodine compounds are highly effective for late-stage nucleophilic radiofluorination. The process involves:

Conversion of the iodo-group on this compound into a diaryliodonium(III) salt.

Reaction of this salt with no-carrier-added [¹⁸F]fluoride, which selectively displaces one of the aryl groups to form the C8-[¹⁸F]F bond.

This method allows for the efficient synthesis of 8-[¹⁸F]Fluoroisoquinoline derivatives with high radiochemical conversion rates, providing valuable radiotracers for PET imaging. nih.gov This approach has been successfully applied to produce complex ¹⁸F-labeled natural products. nih.gov

| Feature | Description | Reference |

| Radionuclide | Fluorine-18 (¹⁸F) | nih.gov |

| Imaging Modality | Positron Emission Tomography (PET) | nih.gov |

| Key Precursor | Diaryliodonium(III) salt derived from the C8-Iodo position | nih.govgoogle.com |

| Reaction | Nucleophilic Radiofluorination | nih.gov |

| Advantage | Enables radiofluorination of non-activated aromatic rings with high efficiency. | nih.govgoogle.com |

Radioisotopes of iodine, such as Iodine-123 (for SPECT), Iodine-124 (for PET), and Iodine-125 (for in vitro research and autoradiography), are also crucial in molecular imaging and biomedical studies. nih.govmdpi.com this compound can serve as a precursor for introducing these isotopes at the C8 position.

A common and effective method is the iododestannylation of an organotin precursor. This involves a two-step synthesis:

Stannylation: The C8-iodine is converted into a tributylstannyl (–SnBu₃) group via a palladium-catalyzed reaction with a distannane reagent.

Radioiodination: The resulting organotin compound is then treated with a source of radioiodide (e.g., Na[¹²⁵I]) in the presence of a mild oxidizing agent. This efficiently replaces the stannyl (B1234572) group with the iodine radioisotope. nih.govescholarship.org

This reliable method yields radioiodinated isoquinolines with good radiochemical yield and high purity, making them suitable for preclinical and clinical research, particularly in the development of new SPECT imaging agents or radioligands for receptor binding assays. nih.gov

Contributions to New Method Development in Organic Chemistrynih.govharvard.eduthieme-connect.com

The unique electronic and steric environment of this compound makes it an excellent substrate for the development and validation of new synthetic methodologies. The presence of two distinct halogen atoms on the same aromatic scaffold allows researchers to test the selectivity and orthogonality of novel catalytic systems and reaction conditions.

Studies involving polyhalogenated heterocycles like this compound contribute to the broader field of organic chemistry in several ways:

Probing Reaction Mechanisms: It can be used to investigate the subtle factors that govern catalyst selectivity between C-F and C-I bond activation.

Developing Orthogonal Strategies: It serves as a model system for developing one-pot, multi-reaction sequences where different positions on the molecule are functionalized in a specific order by simply changing catalysts or reagents. rsc.org

Expanding the Synthetic Toolbox: Research on the selective functionalization of this compound helps expand the library of reliable chemical transformations available to chemists for constructing complex molecules, particularly those of pharmaceutical interest. rsc.orgbohrium.com

Advancing Radiochemistry: The development of methods to create diaryliodonium salts from iodoarenes for subsequent [¹⁸F]fluorination represents a significant methodological advance in radiopharmaceutical chemistry, enabling access to a wider range of PET tracers. nih.gov

In essence, this compound is not just a building block but also a research tool that helps push the boundaries of modern synthetic chemistry.

Development of Novel Cross-Coupling Strategies

The presence of both a C-F and a C-I bond on the isoquinoline scaffold allows for differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-fluorine bond. This difference in reactivity enables the selective functionalization of the 8-position of the isoquinoline ring.

Common cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions can be employed to introduce a variety of substituents at the 8-position, while leaving the 3-fluoro group intact for potential subsequent transformations. mdpi.comrsc.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the C-I bond is expected to selectively react with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 8-position. semanticscholar.orgorganic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling a terminal alkyne with an aryl or vinyl halide. For this compound, the Sonogashira coupling would selectively occur at the 8-position, leading to the synthesis of 8-alkynyl-3-fluoroisoquinolines. rsc.orgclaremont.edu

Heck Coupling: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. With this compound, the Heck coupling would be expected to proceed selectively at the C-I bond, allowing for the introduction of a vinyl group at the 8-position. mdpi.comrsc.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Base System (Typical) | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 3-Fluoro-8-R-isoquinoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Fluoro-8-(C≡C-R)-isoquinoline |

| Heck | H₂C=CHR | Pd(OAc)₂ / PPh₃ / Et₃N | 3-Fluoro-8-(CH=CHR)-isoquinoline |

This table presents typical conditions and expected products for the selective cross-coupling at the 8-position of this compound based on the differential reactivity of the C-I and C-F bonds.

Innovations in Halogenation and Functionalization Chemistry

Beyond cross-coupling reactions, the distinct reactivity of the two halogen atoms in this compound opens up avenues for other selective functionalization strategies.

Halogen Exchange Reactions: The iodo group at the 8-position can potentially be exchanged for other functional groups through various transition-metal-catalyzed or nucleophilic substitution reactions. For instance, a halogen exchange reaction could replace the iodine with bromine or chlorine if desired for subsequent, less reactive coupling steps. beilstein-journals.orggoogle.com

Functionalization of the C-F Bond: The C-F bond is generally robust and less reactive in cross-coupling reactions compared to the C-I bond. baranlab.org However, under specific and more forcing reaction conditions, or with specialized catalyst systems, the C-F bond can also be functionalized. This allows for a sequential functionalization approach where the 8-position is modified first, followed by a reaction at the 3-position. baranlab.orgresearchgate.net This could involve nucleophilic aromatic substitution (SNA) reactions, particularly if the isoquinoline ring is activated by electron-withdrawing groups. rsc.org

| Functionalization Strategy | Reagent/Catalyst | Target Position | Potential Product |

| Halogen-metal exchange | n-BuLi or i-PrMgCl | C-I at position 8 | 3-Fluoro-8-lithio/magnesio-isoquinoline |

| Nucleophilic Aromatic Substitution | Nu-H / Base | C-F at position 3 (requires activation) | 3-Nu-8-iodoisoquinoline |

This table outlines potential innovative functionalization strategies for this compound, highlighting the possibility of selectively targeting either the C-I or the C-F bond.

Role in Material Science Precursor Development

Fluorinated organic molecules are of significant interest in material science due to their unique electronic properties, thermal stability, and ability to influence molecular packing in the solid state. Isoquinoline derivatives, in particular, have been investigated as components of organic light-emitting diodes (OLEDs). acs.orggoogle.comchemicalbook.comfrontiersin.orgnih.gov

The introduction of a fluorine atom into the isoquinoline scaffold can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. acs.org This tuning of the electronic properties is crucial for designing efficient charge-transporting and light-emitting materials for OLEDs.

This compound can serve as a key intermediate in the synthesis of more complex molecules for material science applications. Through the cross-coupling reactions described in section 4.3.1, various aromatic and heteroaromatic moieties can be introduced at the 8-position. These extended π-systems are often essential for achieving the desired photophysical properties, such as specific emission colors and high quantum efficiencies, in OLED materials. acs.orgnih.gov The fluorine atom at the 3-position can further enhance the performance and stability of the final material. acs.org

| Material Application | Synthetic Approach from this compound | Role of Fluorine |

| Organic Light-Emitting Diodes (OLEDs) | Suzuki or Sonogashira coupling to introduce extended π-conjugated systems. | Tuning of HOMO/LUMO levels, improving thermal and metabolic stability. |

| Organic Field-Effect Transistors (OFETs) | Synthesis of larger, planar aromatic systems via iterative cross-coupling. | Influencing solid-state packing and charge carrier mobility. |

This table summarizes the potential role of this compound as a precursor in material science, detailing the synthetic strategies and the key contributions of the fluorine substituent.

Computational and Theoretical Investigations

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations are fundamental to understanding a molecule's behavior. Methods like DFT are used to model the electron distribution, which in turn predicts chemical reactivity. For 3-Fluoro-8-iodoisoquinoline, such calculations would elucidate the impact of the electron-withdrawing fluorine and the larger, polarizable iodine on the aromatic system.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a key concept for predicting reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile, while the LUMO's characteristics relate to its electrophilicity. youtube.com An analysis for this compound would involve calculating the energies of these orbitals and visualizing their distribution across the molecule. This would highlight the most probable sites for nucleophilic and electrophilic attack. A data table summarizing these findings would typically be presented as follows, though the values are currently unavailable.

Interactive Data Table: Hypothetical FMO Analysis Data

| Parameter | Calculated Value (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | Data not available | ELUMO - EHOMO; relates to chemical reactivity and stability. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. walisongo.ac.idresearchgate.net It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, an MEP map would visually identify the electronegative nitrogen and fluorine atoms as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential would indicate susceptibility to nucleophilic attack.

Reaction Mechanism Studies

Theoretical chemistry provides powerful tools to explore the step-by-step pathways of chemical reactions, identifying intermediates and transition states.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are widely used to model the potential energy surface of a reaction. mdpi.comresearchgate.net This allows chemists to compare the feasibility of different proposed mechanisms by calculating the energies of reactants, products, intermediates, and transition states. mdpi.com For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT studies would trace the energetic profile of the reaction, determining the most favorable pathway.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. youtube.comresearchgate.net Computational methods can calculate the geometry and energy of a transition state. arxiv.org Characterizing the transition states for potential reactions of this compound would provide insight into the activation energy barriers, helping to predict reaction kinetics and understand why certain products are formed over others.

Predicting Regioselectivity and Stereoselectivity

Many reactions can yield multiple isomers. Computational models are increasingly used to predict which regio- or stereoisomer will be the major product. rsc.org

For this compound, the two different halogen substituents and the nitrogen atom create a complex system where predicting the outcome of reactions like electrophilic aromatic substitution can be challenging. rsc.orgresearchgate.net Computational analysis of the transition state energies leading to different possible products is a common method for predicting regioselectivity. nih.gov By comparing the activation barriers for substitution at different positions on the isoquinoline (B145761) ring, a reliable prediction of the major product can often be made.

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of the fluorine and iodine substituents on the isoquinoline core. Computational chemistry provides a powerful platform to dissect and quantify these effects.

Electronic Effects: The fluorine atom at the 3-position is a strongly electron-withdrawing group due to its high electronegativity. This has a profound effect on the electron distribution within the isoquinoline ring system. The iodine atom at the 8-position also exhibits an electron-withdrawing inductive effect, albeit weaker than fluorine. These inductive effects can influence the nucleophilicity and electrophilicity of different positions on the ring, as well as the pKa of the isoquinoline nitrogen.

Steric Effects: The iodine atom at the 8-position is bulky and can exert significant steric hindrance. This steric effect can influence the approach of reagents to the neighboring positions, particularly the nitrogen atom at position 7 and the carbon at position 1. In cross-coupling reactions, the steric bulk of the iodine can affect the rate of oxidative addition to a metal catalyst.

Computational methods such as Natural Bond Orbital (NBO) analysis and electrostatic potential (ESP) mapping can be used to visualize and quantify these electronic effects. Steric effects can be evaluated by calculating steric hindrance parameters or by analyzing the geometries of transition states.

Table 3 provides a summary of the predicted electronic and steric effects of the substituents on the reactivity of this compound.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|---|

| Fluoro | 3 | Strongly electron-withdrawing (-I) | Minimal | Decreases nucleophilicity of the ring; activates the ring for nucleophilic aromatic substitution. |

| Iodo | 8 | Moderately electron-withdrawing (-I), weak +M | Significant | Site for cross-coupling reactions; steric hindrance may affect reactions at adjacent positions. |

Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Fluoro-8-iodoisoquinoline, a combination of ¹H, ¹⁹F, and ¹³C NMR is used to assemble a complete structural picture.

¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the isoquinoline (B145761) core are influenced by the electron-withdrawing effects of the fluorine and iodine substituents, leading to characteristic downfield shifts for aromatic protons. Spin-spin coupling patterns between adjacent protons further aid in assigning their specific positions on the heterocyclic and benzene (B151609) rings.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govthermofisher.comazom.com It provides a distinct signal for the fluorine atom at the C-3 position, and its chemical shift is indicative of the electronic environment. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei (H-F coupling) can be observed in both ¹H and ¹⁹F spectra, offering valuable information for confirming the substitution pattern. nih.gov

¹³C NMR (Carbon-13 NMR) maps the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are significantly affected by the attached substituents; for instance, the carbon atom bonded to fluorine (C-3) will show a characteristic large C-F coupling constant, while the carbon bonded to iodine (C-8) will also have a distinctive chemical shift.

Interactive Data Table: Representative NMR Data for Substituted Isoquinolines Note: The following table contains generalized data for isoquinoline derivatives to illustrate the expected ranges and is not specific to this compound, for which detailed experimental data is not publicly available.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.0 - 9.5 | s, d, t, m | JHH = 7-9 |

| ¹⁹F | -110 to -120 | d, dd, t | JHF = 2-10 |

Mass Spectrometry (MS) (e.g., ESI-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scielo.br It is crucial for determining the molecular weight of this compound and confirming its elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for this purpose, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming the presence of carbon, hydrogen, nitrogen, fluorine, and iodine atoms in the correct proportions. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display a series of absorption bands characteristic of its structure. Key expected vibrations include:

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, typical for the aromatic isoquinoline ring system.

C-H stretching: Signals above 3000 cm⁻¹ for the aromatic C-H bonds.

C-F stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.

C-I stretching: A weaker absorption band expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the chemical purity of non-volatile organic compounds. iaea.org A validated HPLC method, typically using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile and water), can separate this compound from impurities. iaea.orgamazonaws.com The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected, often by a UV detector set to a wavelength where the compound has strong absorbance.

Gas Chromatography (GC) can be used for purity assessment if the compound is sufficiently volatile and thermally stable. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes